

4'-Cyano-2'-deoxycytidine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Cyano-2'-deoxycytidine

Cat. No.: B15194927

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Structure of **4'-Cyano-2'-deoxycytidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for **4'-Cyano-2'-deoxycytidine**, a modified nucleoside with significant potential in antiviral and anti-cancer research.

Chemical Properties

Quantitative data for **4'-Cyano-2'-deoxycytidine** is not readily available in public databases. The following tables summarize the known properties of the closely related isomer, 1'-C-cyano-2'-deoxycytidine, and the parent compound, 2'-deoxycytidine, for comparative purposes.

Table 1: Physicochemical Properties

Property	1'-C-cyano-2'-deoxycytidine[1]	2'-deoxycytidine
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₄	C ₉ H ₁₃ N ₃ O ₄ [2]
Molecular Weight	252.23 g/mol	227.22 g/mol [2]
Melting Point	Not available	207-210 °C
Boiling Point	Not available	Not available
Solubility	Not available	Soluble in water and DMSO.
pKa	Not available	Not available
XLogP3-AA	-2.1	-1.8

Table 2: Structural Identifiers for 1'-C-cyano-2'-deoxycytidine[1]

Identifier	Value
IUPAC Name	(2S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
SMILES	C1--INVALID-LINK-- N2C=CC(=NC2=O)N)CO">C@@@HO
InChI	InChI=1S/C10H12N4O4/c11-5-10(3-6(16)7(4-15)18-10)14-2-1-8(12)13-9(14)17/h1-2,6-7,15-16H,3-4H2,(H2,12,13,17)/t6-,7+,10-/m0/s1

Chemical Structure

The structure of **4'-Cyano-2'-deoxycytidine** consists of a deoxyribose sugar moiety attached to a cytosine nucleobase, with a cyano group substituting the hydrogen at the 4' position of the sugar.

(Note: As specific structural data for the 4'-cyano isomer is unavailable, the following visualizations are based on the structure of the 1'-cyano isomer and adapted to represent the 4'-cyano modification for illustrative purposes.)

Caption: 2D structure of **4'-Cyano-2'-deoxycytidine**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4'-Cyano-2'-deoxycytidine** are not widely published. However, based on the synthesis of other 4'-substituted nucleosides, a general synthetic approach can be outlined.

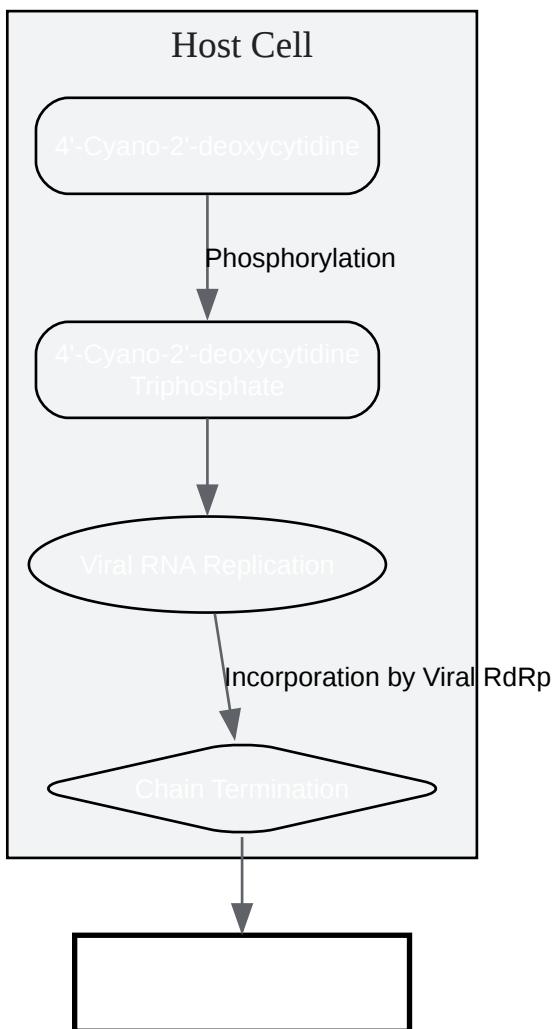
General Synthesis of 4'-Substituted-2'-Deoxy-2'- α -Fluoro Nucleoside Analogs[3]

A common strategy involves the modification of a pre-existing nucleoside. For instance, the synthesis of 4'-substituted-2'-deoxy-2'- α -fluoro nucleoside derivatives can be achieved from commercially available 2'-deoxy-2'- α -fluorocytidine.[3] The synthesis of a 4'-cyano derivative would likely involve the introduction of the cyano group at the 4' position of a suitably protected deoxycytidine derivative. This can be achieved through various organic synthesis reactions, potentially involving a key intermediate with a leaving group at the 4' position, followed by nucleophilic substitution with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 4'-substituted nucleosides.

Analytical Methods


Standard analytical techniques would be employed to characterize the final product:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the structure of the molecule, including the position of the cyano group and the stereochemistry of the sugar moiety.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

Biological Activity and Mechanism of Action

4'-Cyano-2'-deoxycytidine is investigated for its potential as an antiviral and anticancer agent. [4] Its mechanism of action is believed to be similar to other 4'-substituted nucleoside analogs, which act as chain terminators during DNA or RNA synthesis.

As an antiviral agent, 4'-cyano modified nucleosides have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp). After entering the cell, the nucleoside is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the viral RdRp. The presence of the 4'-cyano group sterically hinders the translocation of the polymerase, preventing the addition of the next nucleotide and thus terminating the replication of the viral genome.

[Click to download full resolution via product page](#)

Caption: Mechanism of antiviral action of **4'-Cyano-2'-deoxycytidine**.

In the context of cancer therapy, the incorporation of such modified nucleosides into the DNA of cancer cells can induce DNA damage and apoptosis, thereby inhibiting tumor growth.[\[4\]](#)

Conclusion

4'-Cyano-2'-deoxycytidine is a promising nucleoside analog with potential therapeutic applications. While specific physicochemical data remains to be fully characterized in publicly accessible formats, its structural similarity to other 4'-substituted nucleosides provides a strong basis for understanding its chemical behavior and biological activity. Further research, particularly in the areas of detailed synthesis optimization and *in vivo* efficacy studies, will be crucial for its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1'-C-cyano-2'-deoxyCytidine | C10H12N4O4 | CID 10658439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2'-deoxyinosine, after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4'-Substituted-2'-Deoxy-2'- α -Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [4'-Cyano-2'-deoxycytidine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15194927#4-cyano-2-deoxycytidine-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com